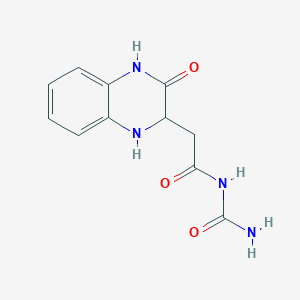

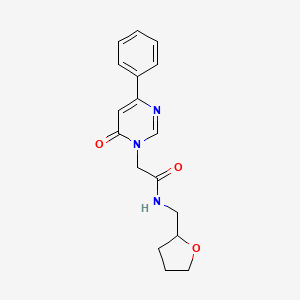

![molecular formula C14H15ClN4O2S B2627321 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine CAS No. 334973-48-7](/img/structure/B2627321.png)

2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine

Description

“2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine” is a chemical compound with the molecular formula C14H15ClN4O2S . Its molecular weight is 338.8 g/mol . The compound is also known by other names such as “334973-48-7”, “2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine”, “2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyrimidine”, and "4-CHLORO-1-((4-PYRIMIDIN-2-YLPIPERAZINYL)SULFONYL)BENZENE" .

Molecular Structure Analysis

The compound has a complex structure that includes a pyrimidine ring attached to a piperazine ring via a sulfonyl group . The InChI string for the compound is "InChI=1S/C14H15ClN4O2S/c15-12-2-4-13 (5-3-12)22 (20,21)19-10-8-18 (9-11-19)14-16-6-1-7-17-14/h1-7H,8-11H2" . The canonical SMILES representation is "C1CN (CCN1C2=NC=CC=N2)S (=O) (=O)C3=CC=C (C=C3)Cl" .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 338.8 g/mol, an XLogP3-AA value of 1.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, a rotatable bond count of 3, an exact mass of 338.0604246 g/mol, a monoisotopic mass of 338.0604246 g/mol, a topological polar surface area of 74.8 Ų, a heavy atom count of 22, and a formal charge of 0 .Scientific Research Applications

DPP IV Inhibitors and Antidiabetic Research

The compound's utility in antidiabetic research is highlighted through its association with dipeptidyl peptidase IV (DPP IV) inhibitors. DPP IV plays a crucial role in glucose metabolism by inactivating incretin hormones, which are essential for insulin secretion. Research has demonstrated the potential of various piperazine derivatives, including those similar to "2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine," in inhibiting DPP IV, thereby offering a therapeutic approach for type 2 diabetes mellitus (T2DM) treatment. Piperazine derivatives are explored for their ability to selectively inhibit GLP-1 and GIP degradation without affecting other substrates or interactions, aiming for an optimal balance in DPP IV inhibition with minimal side effects (Mendieta, Tarragó, & Giralt, 2011).

DNA Binding and Anticancer Applications

Another significant application of "2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine" derivatives is in the realm of DNA-binding agents, specifically targeting the minor groove of double-stranded DNA. These derivatives exhibit specificity for AT-rich sequences, making them valuable in the study of DNA interactions and as potential anticancer agents. The binding affinity of these compounds to DNA minor grooves has been a focal point for developing novel therapeutic agents targeting genetic expressions and mechanisms involved in cancer progression (Issar & Kakkar, 2013).

Central Nervous System (CNS) Activity

Piperazine derivatives, including those structurally related to "2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine," have been extensively studied for their CNS activity. These compounds show potential in treating various CNS disorders, such as depression, psychosis, and anxiety, by modulating neurotransmitter systems, particularly serotonin receptors. The pharmacological actions of arylpiperazine derivatives in the CNS, including their metabolism and interaction with different neurotransmitter receptors, underline the compound's significance in neuroscience research (Caccia, 2007).

properties

IUPAC Name |

2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O2S/c15-12-2-4-13(5-3-12)22(20,21)19-10-8-18(9-11-19)14-16-6-1-7-17-14/h1-7H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYCZDZSEDMTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332457 | |

| Record name | 2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793562 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine | |

CAS RN |

334973-48-7 | |

| Record name | 2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

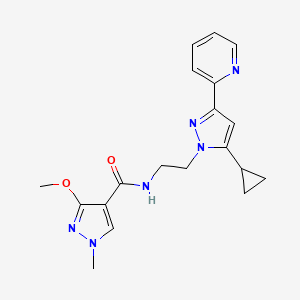

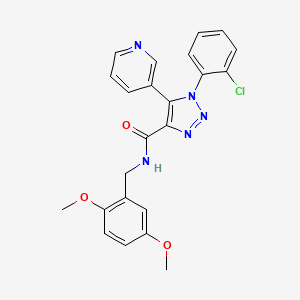

![6-Benzyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2627240.png)

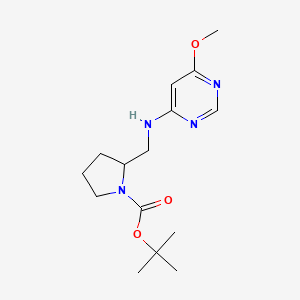

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2627243.png)

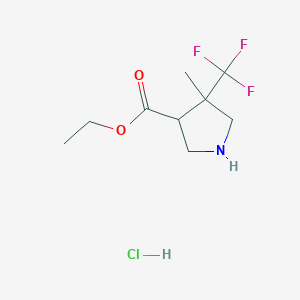

![N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide](/img/structure/B2627244.png)

![1-Bromo-5-[(2-methylpropan-2-yl)oxy]pentane](/img/structure/B2627246.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2627248.png)

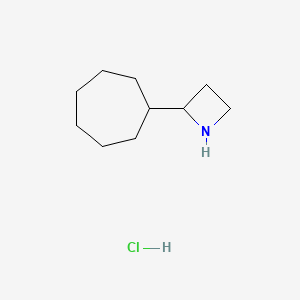

![3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2627250.png)

![3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2627255.png)